3-Bromofuran-2-sulfonyl chloride 3-Bromofuran-2-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 930111-08-3
VCID: VC5696774
InChI: InChI=1S/C4H2BrClO3S/c5-3-1-2-9-4(3)10(6,7)8/h1-2H
SMILES: C1=COC(=C1Br)S(=O)(=O)Cl
Molecular Formula: C4H2BrClO3S
Molecular Weight: 245.47

3-Bromofuran-2-sulfonyl chloride

CAS No.: 930111-08-3

Cat. No.: VC5696774

Molecular Formula: C4H2BrClO3S

Molecular Weight: 245.47

* For research use only. Not for human or veterinary use.

3-Bromofuran-2-sulfonyl chloride - 930111-08-3

Specification

CAS No. 930111-08-3
Molecular Formula C4H2BrClO3S
Molecular Weight 245.47
IUPAC Name 3-bromofuran-2-sulfonyl chloride
Standard InChI InChI=1S/C4H2BrClO3S/c5-3-1-2-9-4(3)10(6,7)8/h1-2H
Standard InChI Key UOXQKPHFCTWWFP-UHFFFAOYSA-N
SMILES C1=COC(=C1Br)S(=O)(=O)Cl

Introduction

Structural and Molecular Characteristics

Molecular Composition

The molecular formula of 3-bromofuran-2-sulfonyl chloride is C₄H₂BrClO₃S, with a molecular weight of 245.48 g/mol . Key structural features include:

  • A five-membered furan ring with bromine at position 3.

  • A sulfonyl chloride (-SO₂Cl) group at position 2.

  • High electrophilicity at the sulfur atom due to the electron-withdrawing sulfonyl group.

The SMILES notation is C1=COC(=C1Br)S(=O)(=O)Cl, and the InChIKey is UOXQKPHFCTWWFP-UHFFFAOYSA-N .

Spectroscopic Data

  • NMR: In the synthesis of related sulfonamide derivatives, the 1H^{1}\text{H} NMR spectrum of 5-bromofuran-2-sulfonyl chloride (a positional isomer) shows characteristic peaks for the furan ring protons at δ 7.2–7.3 ppm .

  • IR: Strong absorption bands at ~1360 cm1^{-1} (asymmetric S=O stretch) and ~1170 cm1^{-1} (symmetric S=O stretch) confirm the sulfonyl chloride group .

Synthesis and Manufacturing

Chlorosulfonation of 2-Bromofuran

A widely reported method involves the reaction of 2-bromofuran with chlorosulfonic acid in dichloromethane (DCM) at 0°C, yielding 3-bromofuran-2-sulfonyl chloride in 84% yield . The reaction proceeds via electrophilic aromatic substitution, with the sulfonyl chloride group directing to the 2-position due to steric and electronic factors.

Sulfuryl Chloride-DMF Method

An alternative approach uses sulfuryl chloride (SO₂Cl₂) and N,N-dimethylformamide (DMF) in the presence of sulfuric acid. This method, optimized for aromatic sulfonyl chlorides, achieves yields of 70–82% under mild conditions (40–70°C) . The reaction mechanism involves in situ generation of a chlorosulfonating agent.

Comparative Analysis

MethodReagentsTemperatureYieldByproducts
Chlorosulfonation ClSO₃H, DCM0°C → RT84%Minimal
SO₂Cl₂-DMF SO₂Cl₂, DMF, H₂SO₄40–70°C70–82%Formyl compounds

Chemical Reactivity and Applications

Nucleophilic Substitution

The sulfonyl chloride group undergoes facile nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively. For example:

  • Reaction with benzylamine produces N-benzyl-3-bromofuran-2-sulfonamide, a precursor for antimicrobial agents .

  • Reduction with triphenylphosphine (PPh₃) yields sulfinamides, useful in asymmetric synthesis .

Cross-Coupling Reactions

The bromine atom participates in Suzuki-Miyaura cross-coupling with aryl boronic acids, enabling the synthesis of biaryl derivatives. For instance, coupling with m-tolylboronic acid using Pd(dppf)Cl₂ and XPhos produces 5-(m-tolyl)furan-2-sulfonamide analogs with 75–84% yields .

Stability and Decomposition

3-Bromofuran-2-sulfonyl chloride is moisture-sensitive, hydrolyzing to 3-bromofuran-2-sulfonic acid in aqueous media. Storage under anhydrous conditions at –20°C is recommended .

Applications in Pharmaceutical Chemistry

Antimicrobial Agents

Derivatives such as N-(2-oxo-2-phenylethyl)-N-methyl-5-(m-tolyl)furan-2-sulfonamide exhibit potent activity against Staphylococcus aureus (MIC = 75–100 μM) . The sulfonamide moiety enhances membrane permeability, while the bromine atom stabilizes the furan ring against metabolic degradation.

Antiviral Research

Preliminary studies suggest that halogenated sulfonamides derived from this compound inhibit HIV-1 protease at concentrations of 75–100 μM . The bromine atom may interact with hydrophobic pockets in the enzyme’s active site.

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